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molecular formula C13H11FO B8763106 3-Fluoro-4-methoxybiphenyl CAS No. 106291-23-0

3-Fluoro-4-methoxybiphenyl

Cat. No. B8763106
M. Wt: 202.22 g/mol
InChI Key: VACQQHZZCOZKJC-UHFFFAOYSA-N
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Patent
US05977105

Procedure details

Prepared according to the method described in example 36b) from 3-fluoro-4-methoxybiphenyl (0.99 g), boron tribromide (1.0 M in dichloromethane, 9.8 ml) and dichloromethane (15 ml). After work up the residue was purified by column chromatography over silica eluting with dichloromethane:ethanol (19:1) to give the sub-title compound as a pale yellow crystalline solid (0.52 g).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=[CH:6][C:7]=1[O:8]C.B(Br)(Br)Br>ClCCl>[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=[CH:6][C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC)C1=CC=CC=C1
Step Two
Name
Quantity
9.8 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
After work up the residue was purified by column chromatography over silica eluting with dichloromethane:ethanol (19:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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